molecular formula C25H23N5O2 B11189854 1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B11189854
M. Wt: 425.5 g/mol
InChI Key: GJRIEZAUAZQAEY-UHFFFAOYSA-N
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Description

1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a hydroxypyrido[2,3-d]pyrimidine core, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-[4-oxo-5-(4-phenylphenyl)-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H23N5O2/c26-22(31)19-11-14-30(15-12-19)25-28-23-21(24(32)29-25)20(10-13-27-23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-10,13,19H,11-12,14-15H2,(H2,26,31)(H,27,28,29,32)

InChI Key

GJRIEZAUAZQAEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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